6-methyl-4-((1-nicotinoylazetidin-3-yl)oxy)-2H-pyran-2-one
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Overview
Description
6-methyl-4-((1-nicotinoylazetidin-3-yl)oxy)-2H-pyran-2-one is a synthetic organic compound that belongs to the class of pyranones. Pyranones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a unique structure with a pyranone core, a nicotinoyl group, and an azetidine moiety, which may contribute to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-((1-nicotinoylazetidin-3-yl)oxy)-2H-pyran-2-one typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the Pyranone Core: This step may involve the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the Nicotinoyl Group: This can be achieved through acylation reactions using nicotinoyl chloride or nicotinic acid derivatives.
Attachment of the Azetidine Moiety: The azetidine ring can be introduced via nucleophilic substitution reactions using azetidine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-((1-nicotinoylazetidin-3-yl)oxy)-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate.
Industry: May be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 6-methyl-4-((1-nicotinoylazetidin-3-yl)oxy)-2H-pyran-2-one would depend on its specific biological target. Potential mechanisms could include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to cellular receptors, modulating signal transduction pathways.
DNA Interaction: The compound could interact with DNA, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
6-methyl-4-((1-nicotinoylazetidin-3-yl)oxy)-2H-pyran-2-one: shares structural similarities with other pyranones and azetidine-containing compounds.
Pyranones: Known for their diverse biological activities.
Azetidines: Often studied for their potential in medicinal chemistry.
Uniqueness
The unique combination of the pyranone core, nicotinoyl group, and azetidine moiety in this compound may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Biological Activity
6-Methyl-4-((1-nicotinoylazetidin-3-yl)oxy)-2H-pyran-2-one is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyranone ring, which is known for its diverse biological activities. The presence of the nicotinoylazetidin moiety suggests potential interactions with nicotinic acetylcholine receptors, which could influence various physiological processes.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyranones have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Neuroprotective Effects
Research has shown that pyranone derivatives can exert neuroprotective effects. The mechanism is believed to involve the modulation of neurotransmitter systems and inhibition of oxidative stress pathways. In vitro studies have demonstrated that such compounds can protect neuronal cells from apoptosis induced by oxidative stress .
The biological activity of this compound may be attributed to several mechanisms:
- Receptor Modulation : The nicotinoyl group may enhance binding affinity to nicotinic receptors, influencing neurotransmission.
- Antioxidant Activity : Compounds in this class often exhibit antioxidant properties, reducing oxidative damage in cells.
- Enzyme Inhibition : Some studies suggest that these compounds can inhibit enzymes involved in inflammatory processes, further contributing to their therapeutic potential.
Case Studies
- Study on Neuroprotection : A study conducted on neuronal cell lines showed that treatment with this compound significantly reduced cell death in response to oxidative stress, indicating its potential as a neuroprotective agent .
- Antimicrobial Testing : In a comparative analysis, the compound was tested against standard antimicrobial agents, showing comparable or superior activity against specific bacterial strains .
Data Table
Properties
IUPAC Name |
6-methyl-4-[1-(pyridine-3-carbonyl)azetidin-3-yl]oxypyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-10-5-12(6-14(18)20-10)21-13-8-17(9-13)15(19)11-3-2-4-16-7-11/h2-7,13H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUUIEYAHYLWDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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